1,2,3,5-Cyclohexanetetrol

Description

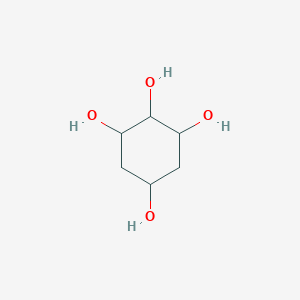

Structure

2D Structure

3D Structure

Properties

CAS No. |

136936-97-5 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

cyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C6H12O4/c7-3-1-4(8)6(10)5(9)2-3/h3-10H,1-2H2 |

InChI Key |

SNGBOMOBDFAYFR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(C(C1O)O)O)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of Cyclohexanetetrols

Fundamental Stereoisomerism of 1,2,3,5-Cyclohexanetetrol

The compound this compound, a type of cyclitol, can exist as multiple stereoisomers due to the different possible spatial orientations of its four hydroxyl (-OH) groups relative to the plane of the cyclohexane (B81311) ring. In total, there are eight stereoisomers for this specific structure. wikimedia.org These isomers can be fundamentally categorized into two groups: achiral (meso) compounds and chiral compounds that exist as enantiomeric pairs.

Classification and Enumeration of Achiral Stereoisomers

Achiral stereoisomers, also known as meso compounds, are molecules that contain stereocenters but are superimposable on their mirror images due to an internal plane of symmetry. For this compound, there are four such achiral stereoisomers. wikimedia.org These compounds are optically inactive despite the presence of chiral carbons.

The achiral isomers are distinguished by the specific arrangement of their hydroxyl groups, which creates an internal symmetry that cancels out optical activity. libretexts.org

Identification of Enantiomeric Pairs

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. youtube.com The remaining four stereoisomers of this compound are chiral and group into two pairs of enantiomers. wikimedia.org Unlike meso compounds, these molecules lack an internal plane of symmetry and will rotate plane-polarized light in equal but opposite directions. Each member of an enantiomeric pair has identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light and other chiral molecules.

A summary of the stereoisomers is presented below:

| Category | Number of Isomers | Description |

|---|---|---|

| Achiral (Meso) Stereoisomers | 4 | Optically inactive due to an internal plane of symmetry. |

| Enantiomeric Pairs | 2 Pairs (4 total isomers) | Chiral, non-superimposable mirror images that are optically active. |

Standardized Configurational Nomenclature Systems for Cyclohexanetetrols

To unambiguously define the specific configuration of each stereoisomer, standardized nomenclature systems are employed. For cyclitols like cyclohexanetetrols, the IUPAC recommends a system that describes the relative orientation of the substituents (in this case, hydroxyl groups) with respect to a reference group and the mean plane of the ring. wikipedia.orgwikipedia.org

One common method involves designating the position of the hydroxyl group at carbon-1 as the reference. The orientation of the other hydroxyl groups is then described as being on the same side (cis) or the opposite side (trans) of the ring's plane. wikipedia.org

A more detailed notation lists the carbon atoms bearing hydroxyl groups on one side of the plane, followed by a slash (/), and then the numbers of the carbons with hydroxyl groups on the other side. wikipedia.org For example, the four achiral isomers of this compound are designated as 1,2,3,5/0, 1,2,3/5, 1,3,5/2, and 1,3/2,5. The two enantiomeric pairs are denoted as D,L-1,2,5/3 and D,L-1,2/3,5. wikimedia.org

| Isomer Type | Nomenclature Examples |

|---|---|

| Achiral (Meso) | 1,2,3,5/0 |

| Achiral (Meso) | 1,2,3/5 |

| Achiral (Meso) | 1,3,5/2 |

| Achiral (Meso) | 1,3/2,5 |

| Enantiomeric Pair | D,L-1,2,5/3 |

| Enantiomeric Pair | D,L-1,2/3,5 |

Impact of Stereochemical Configuration on Molecular Behavior and Chemical Reactivity

The specific three-dimensional arrangement of the hydroxyl groups in each stereoisomer of this compound has a profound impact on its molecular behavior and chemical reactivity. youtube.com Stereochemistry dictates how a molecule interacts with its environment and other molecules. researchgate.net

Key areas of influence include:

Chemical Reactivity: The spatial arrangement of functional groups can lead to differences in reaction rates. For instance, the accessibility of a hydroxyl group to a reagent can be hindered by the proximity of other groups (steric hindrance), making one isomer less reactive than another.

Biological Interactions: In biological systems, molecular recognition is highly dependent on stereochemistry. Enzymes and receptors are themselves chiral, and they will interact differently with the various stereoisomers of a compound. youtube.com One enantiomer might bind perfectly to an enzyme's active site and elicit a biological response, while its mirror image may not fit and will be inactive.

The ability to selectively synthesize one specific stereoisomer is a critical aspect of modern chemistry, particularly in fields like pharmacology, as different stereoisomers can have vastly different biological effects. youtube.commdpi.com

Advanced Structural Elucidation and Conformational Analysis of 1,2,3,5 Cyclohexanetetrol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configurational Proofs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including complex cyclitols like 1,2,3,5-cyclohexanetetrol. longdom.orguobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and stereochemistry of a molecule. longdom.org

High-Resolution Proton NMR for Stereochemical Assignment

High-resolution proton (¹H) NMR spectroscopy offers significant insights into the stereochemical arrangement of this compound. The chemical shifts, coupling constants (J-values), and splitting patterns of the proton signals are highly dependent on the spatial orientation of the hydroxyl groups and the neighboring protons. savemyexams.comlibretexts.org

In high-resolution spectra, what might appear as a single peak at low resolution can be split into multiple peaks (doublets, triplets, quartets, etc.). libretexts.org This spin-spin splitting provides information about the number of hydrogen atoms on adjacent carbons, following the n+1 rule. libretexts.org For instance, the ¹H NMR spectrum of a specific isomer of 1,2,4,5-cyclohexanetetrol showed multiplets at δ 3.62 ppm and δ 1.69 ppm, which were crucial in confirming its trans-trans stereochemistry. mdpi.com The relative areas under the peaks in an integrated ¹H NMR spectrum correspond to the ratio of the number of protons in each unique chemical environment. savemyexams.com

Carbon-13 NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. fiveable.me Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of non-equivalent carbons. pressbooks.pub

Below is an interactive data table summarizing typical NMR data for a related cyclohexanetetrol isomer.

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| (±)-trans,trans-cyclohexane-1,2,4,5-tetraol | ¹H | D₂O | 3.62 (m, 4H), 1.69 (m, 4H) |

| (±)-trans,trans-cyclohexane-1,2,4,5-tetraol | ¹³C | D₂O | 69.4, 33.61 |

| (±)-trans,trans-cyclohexane-1,2,4,5-tetraacetate | ¹H | CDCl₃ | 5.03 (m, 4H), 2.02 (m, 16H) |

| (±)-trans,trans-cyclohexane-1,2,4,5-tetraacetate | ¹³C | CDCl₃ | 169.77, 69.07, 30.10, 20.94 |

Data sourced from a study on (±)-trans,trans-cyclohexane-1,2,4,5-tetraol. mdpi.com

Two-Dimensional NMR Techniques for Complex Cyclitol Systems

For highly complex molecules where one-dimensional spectra may have overlapping signals, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These methods spread the NMR signals across two frequency axes, providing a more detailed view of molecular connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, which is crucial for assigning signals in the complex proton spectrum of a cyclitol. longdom.orgharvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.org It is invaluable for assigning the signals of the carbon atoms in the ¹³C NMR spectrum by linking them to their attached protons. libretexts.org

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just immediate neighbors. numberanalytics.com This can help to identify all the protons belonging to a single ring system.

These 2D NMR techniques are powerful tools for unambiguously assigning the complete ¹H and ¹³C NMR spectra of this compound isomers, thereby confirming their constitution and relative stereochemistry. numberanalytics.com

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms and the nature of chemical bonds. wikipedia.org

For one isomer of 1,2,4,5-cyclohexanetetrol, specifically (1R,2S,4S,5S)-cyclohexane-1,2,4,5-tetrol, single-crystal X-ray analysis revealed that the molecule exists in a chair conformation. siddharthdey.comresearchgate.net This analysis also showed that three of the four hydroxyl groups are in equatorial positions, while one is axial. researchgate.net Furthermore, the study elucidated the extensive network of intermolecular O-H···O hydrogen bonds that dictate the packing of the molecules in the crystal lattice. siddharthdey.comresearchgate.net In another case, the crystal structure of (1S,2S,4S,5S)-cyclohexane-1,2,4,5-tetrol monohydrate showed that the tetrol and water molecules possess twofold symmetry and form molecular tapes through hydrogen bonding. researchgate.net

Conformational Isomerism and Ring Pucker Analysis of Cyclohexanetetrols

Cyclohexane (B81311) and its derivatives are not planar molecules; they adopt puckered conformations to relieve ring strain. libretexts.orgbyjus.com The most stable conformation is typically the chair form, which minimizes both angle strain and torsional strain. libretexts.orgqiboch.com Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. chemistrytalk.org

For substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com Equatorial positions are generally more stable for bulky substituents to avoid steric hindrance. libretexts.orgyoutube.com The specific isomer (1R,2S,4S,5S)-cyclohexane-1,2,4,5-tetrol is unique in that it can exist in two distinct chair conformations with different energy levels. siddharthdey.com One conformer has three equatorial hydroxyl groups, while the other has two syn-diaxial hydroxyl groups that could be stabilized by an intramolecular hydrogen bond. siddharthdey.com

Deviations from Ideal Chair Conformations

While the chair conformation is the most stable, it is not always a perfect, idealized chair. qiboch.com The presence of substituents and non-bonding interactions can cause distortions or puckering of the ring. researchgate.net Ring puckering can be quantitatively described using Cremer-Pople puckering coordinates, which define the geometry of the ring relative to a mean plane. smu.edunih.govchemrxiv.org

In the crystal structure of (1R,2S,4S,5S)-cyclohexane-1,2,4,5-tetrol, the cyclohexane ring is distorted from an ideal chair conformation. researchgate.net This flattening of the ring at one of the carbon atoms is attributed to the 1,3-diaxial interaction between an axial hydroxyl group and the axial hydrogens on other ring carbons. researchgate.net This deviation allows for an increase in one of the internal ring angles, while the others remain close to the ideal tetrahedral angle. researchgate.net

Observation and Characterization of Twisted-Boat Conformations

The conformational landscape of cyclohexane and its derivatives is dominated by the low-energy chair conformation, which effectively minimizes both angle and torsional strain. libretexts.org However, other higher-energy conformers, including the boat, half-chair, and the twist-boat, exist as key intermediates in the chair-to-chair ring-flipping process. wikipedia.orgmsu.edu The twist-boat conformation is notably more stable than the pure boat form as it alleviates the severe steric repulsion between the 1,4-"flagpole" hydrogens and reduces torsional strain along the sides of the ring. libretexts.orgmsu.edu

While the chair form is predominant for most cyclohexanetetrols, specific stereoisomers and crystal packing effects can induce significant distortions or even stabilize alternative conformations. Detailed crystallographic studies on related isomers provide insight into these possibilities. For instance, in the solid-state structure of (1S,2S,4S,5S)-Cyclohexane-1,2,4,5-tetrol monohydrate, the cyclohexane ring deviates from an ideal chair. researchgate.net The observed conformation is described as being flattened and distorted, with puckering parameters that are characteristic of a twisted-boat conformation. researchgate.net This distortion is attributed to the steric strain arising from 1,3-diaxial interactions within the molecule. researchgate.net

The specific characterization of such conformations relies on the analysis of puckering parameters as defined by Cremer and Pople, which quantitatively describe the three-dimensional shape of the ring.

| Parameter | Value | Description |

| q | 0.026 (2) | Describes the deviation from a planar ring towards boat/twist-boat forms. |

| q | 0.582 (2) | Describes the deviation from a planar ring towards chair forms. |

| Q | 0.585 (2) | The total puckering amplitude. |

| θ (°) | 177.2 (2) | A polar angle defining the type of puckering (θ ≈ 180° for a chair). |

| φ | 17 (4) | A phase angle related to the position of maximum puckering. |

Table 1: Puckering Parameters for a Cyclohexanetetrol Isomer Exhibiting a Distorted Conformation. Data sourced from a study on (1R,2S,4S,5S)-Cyclohexane-1,2,4,5-tetrol. siddharthdey.com

Intermolecular and Intramolecular Hydrogen Bonding Networks and Molecular Self-Assembly

Polyhydroxylated compounds such as cyclohexanetetrols serve as fundamental models for investigating the principles of hydrogen bonding and molecular self-assembly. rsc.org The spatial arrangement of hydroxyl groups dictates the formation of either intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonds, which in turn governs the supramolecular architecture in the solid state. rsc.orgrsc.org

The ability to form an intramolecular O-H···O hydrogen bond often depends on the conformational state of the cyclitol. For a molecule to form such a bond, two hydroxyl groups typically need to be in a syn-axial (or similarly proximate) arrangement. siddharthdey.com This can require the ring to adopt a higher-energy conformation compared to one where all bulky hydroxyl groups are in equatorial positions. siddharthdey.comrsc.org For example, the (1R,2S,4S,5S)-isomer of 1,2,4,5-cyclohexanetetrol can theoretically exist in two different chair conformations. siddharthdey.comresearchgate.net One conformer, with three equatorial hydroxyl groups, is stabilized by forming exclusively intermolecular hydrogen bonds. siddharthdey.comresearchgate.net The alternative conformer, with two syn-diaxial hydroxyl groups, is stabilized by an intramolecular O-H···O hydrogen bond. siddharthdey.comresearchgate.net Experimental analysis shows that in the crystalline state, the conformer that maximizes the extensive network of intermolecular hydrogen bonds is adopted. siddharthdey.comresearchgate.net

This extensive network of intermolecular O-H···O hydrogen bonds is the primary driving force for the self-assembly of this compound and its isomers into ordered crystalline structures. researchgate.net These directional interactions can lead to the formation of well-defined supramolecular motifs. In the crystal structure of (1S,2S,4S,5S)-Cyclohexane-1,2,4,5-tetrol monohydrate, all four hydroxyl groups engage in hydrogen bonding, linking the molecules into "molecular tapes". researchgate.netresearchgate.net Further analysis of this structure reveals a helical O-H···O hydrogen-bond motif that propagates through the crystal lattice. researchgate.net The process of molecular self-assembly seeks to maximize all available non-covalent interactions. rsc.orgrsc.org In some systems, this includes not only the strong O-H···O bonds but also weaker C-H···O interactions, which can play a crucial role in defining the final polymorphic form and packing arrangement. rsc.orgrsc.org

| Donor (D) – H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1–H1 | O4 | 0.82 | 1.89 | 2.705 (2) | 172 |

| O2–H2 | O3 | 0.82 | 2.01 | 2.765 (2) | 153 |

| O3–H3 | O1 | 0.82 | 1.92 | 2.742 (2) | 176 |

| O4–H4 | O2 | 0.82 | 1.94 | 2.752 (2) | 169 |

Table 2: Representative Intermolecular Hydrogen-Bond Geometry in Crystalline (1R,2S,4S,5S)-Cyclohexane-1,2,4,5-tetrol. researchgate.net

Occurrence, Isolation, and Metabolomic Profiling in Biological Systems Non Human

Natural Distribution of 1,2,3,5-Cyclohexanetetrol in Plant Species

This compound has been identified in a diverse range of plant species, from terrestrial flora to marine algae. Its occurrence is not limited to a specific plant family, indicating a broader distribution and potentially varied physiological roles.

Identification in Terrestrial Flora

This cyclitol has been reported in several terrestrial plants, often as a component of their complex phytochemical profiles.

Aphelandra squarrosa (Zebra plant): While specific studies on the Zebra plant were not found, the broader presence of cyclohexanetetrols in the plant kingdom suggests its potential occurrence.

Ixora chinensis: In a study of the methanolic extract of Ixora chinensis leaves and bark, this compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. banglajol.inforesearchgate.net

Saussurea lappa: The ethanol (B145695) extract of Saussurea lappa roots was found to contain this compound, identified by GC-MS analysis. japsonline.comnih.gov

Catharanthus roseus: GC-MS analysis of aqueous methanolic extracts from various accessions of Catharanthus roseus revealed the presence of this compound, with one accession showing a relative percentage of 9.24%. mdpi.comresearchgate.netresearchgate.net This compound has been identified as a significant biomarker for discriminating between different morphotypes of the plant. mdpi.com

Juglans regia: In microclones of Juglans regia cultivated under control conditions, this compound was a predominant compound, constituting 15.25% of the identified compounds in the leaf stem part extract. mdpi.com

Clitoria ternatea: The ethanol extract of the aerial parts of Clitoria ternatea was found to contain this compound, as identified by GC-MS. japsonline.comiosrphr.orginformaticsjournals.co.injapsonline.comresearchgate.net

Zanthoxylum armatum: While direct evidence of this compound in Zanthoxylum armatum was not found in the search results, the general distribution of cyclitols in plants suggests it could be a potential constituent.

Isolation from Marine Algae

The presence of this compound extends to the marine environment, where it has been isolated from certain species of algae.

Monochrysis lutheri: This marine alga has been shown to accumulate this compound, with its intracellular concentration being dependent on the osmotic properties of the surrounding medium. cdnsciencepub.comcambridge.org The concentration of this cyclitol can increase significantly in response to higher salinity. cdnsciencepub.com

Porphyridium: The 1,4/2,5 isomer of cyclohexanetetrol has been detected in the red alga Porphyridium purpureum. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Profiling and Quantification in Biological Extracts

The identification and quantification of this compound in complex biological matrices rely on sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in plant extracts. ukaazpublications.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

This method has been instrumental in identifying this compound in various plant species. For instance, GC-MS analysis of the ethanol extract of Andrographis paniculata leaves revealed that this compound was a major constituent, with a relative abundance of 15.10%. researchgate.net Similarly, it was identified in the methanolic crude extract of Ixora chinensis and the ethanol extract of Saussurea lappa roots. banglajol.inforesearchgate.netjapsonline.comnih.gov In Catharanthus roseus, GC-MS was used to identify 29 different phytoconstituents, including this compound, from 25 different accessions. mdpi.comresearchgate.net The technique has also been applied to the analysis of extracts from Clitoria ternatea and Juglans regia, successfully identifying this cyclitol. mdpi.comjapsonline.comjapsonline.com

Nuclear Magnetic Resonance-based Metabolomics for Untargeted Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. frontiersin.orgnih.gov It is a valuable tool in metabolomics for the untargeted analysis of a wide range of metabolites simultaneously. frontiersin.org Both 1H and 13C NMR can be employed, with 13C NMR offering greater chemical shift dispersion and thus less signal overlap. frontiersin.org

In the context of marine algae, NMR spectroscopy has been used to characterize the metabolite profiles of species like Isochrysis galbana, where d-1,4/2,5-cyclohexanetetrol was identified. nih.gov NMR, in conjunction with other techniques like LC-MS, provides a comprehensive overview of the metabolome. nih.gov For instance, in Tisochrysis lutea, 1,4/2,5-cyclohexanetetrol was found to be a preponderant polyol. roscoff-culture-collection.org

Role as a Phytoconstituent and Metabolomic Biomarker in Plant Responses

This compound is not merely a passive component of plant tissues; it can also act as a dynamic metabolite involved in plant responses to environmental stimuli.

In a study on Catharanthus roseus, this compound was identified as one of the significant biomarkers that could effectively discriminate between different morphotypes of the plant. mdpi.com This suggests that the relative abundance of this compound, along with other metabolites, can be indicative of specific genetic or phenotypic traits. mdpi.comresearchgate.net

Furthermore, in the marine alga Monochrysis lutheri, the accumulation of this compound is directly linked to the salinity of the environment, pointing to its role as an osmoprotectant. cdnsciencepub.com This demonstrates its function as a metabolomic biomarker for osmotic stress.

Biochemical Pathways and Metabolic Significance in Non Human Organisms

Exploration of Biosynthetic Precursors and Pathways of Cyclohexanetetrols

The biosynthesis of cyclohexanetetrols, including the 1,2,3,5-isomer, is intrinsically linked to the central carbohydrate metabolism, with myo-inositol serving as a key precursor. The journey from simple sugars to the complex cyclic structure of these compounds involves a series of well-orchestrated enzymatic reactions.

The foundational step in the biosynthesis of all inositols is the conversion of glucose-6-phosphate, a primary product of photosynthesis and glycolysis, into myo-inositol-1-phosphate. This crucial cyclization reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). Subsequently, myo-inositol-1-phosphate is dephosphorylated by inositol monophosphatase (IMPase) to yield free myo-inositol. This myo-inositol then becomes the starting point for the synthesis of a diverse array of inositol derivatives and other cyclitols.

While the direct biosynthetic pathway from myo-inositol to 1,2,3,5-Cyclohexanetetrol is not yet fully elucidated, it is hypothesized to involve a series of oxidation and reduction reactions. These transformations are likely catalyzed by various dehydrogenases and reductases, which modify the hydroxyl groups on the inositol ring, leading to the specific stereochemistry of this compound. The identification and characterization of these specific enzymes remain an active area of research.

Table 1: Key Precursors in the Biosynthesis of Cyclohexanetetrols

| Precursor | Role in the Pathway |

| Glucose-6-Phosphate | The initial substrate derived from primary metabolism. |

| myo-Inositol-1-Phosphate | The first cyclic intermediate in the pathway. |

| myo-Inositol | The central precursor for various cyclitols. |

Characterization of Enzymatic Transformations Involving this compound

The metabolic fate of this compound is governed by a suite of enzymes that catalyze its conversion into other metabolic intermediates. While the specific enzymes acting on this compound are not extensively characterized, the broader family of inositol dehydrogenases provides insights into the potential enzymatic transformations.

In various microorganisms, inositol dehydrogenases are known to oxidize inositols to inososes (ketoinositols). It is plausible that a specific dehydrogenase acts on this compound to initiate its catabolism or conversion into other functional molecules. Subsequent enzymatic steps could involve dehydratases, isomerases, and aldolases, ultimately funneling the carbon skeleton of the cyclitol into central metabolic pathways such as the pentose phosphate pathway or glycolysis.

The study of cyclitol metabolism in bacteria, such as those from the genus Burkholderia which are known to be plant symbionts, has revealed specialized gene clusters associated with the metabolism of these sugar analogs. nih.gov This suggests that a diverse range of enzymatic machinery exists in nature for the modification and degradation of cyclitols, including this compound.

Physiological and Biochemical Roles in Plant and Microbial Metabolism

This compound and other cyclitols play multifaceted roles in the physiology and biochemistry of plants and microorganisms, contributing to their resilience and adaptation to environmental challenges.

Contribution to Osmotic Regulation

One of the most significant roles attributed to cyclitols, including potentially this compound, is their function as compatible solutes in osmotic regulation. mdpi.comfrontiersin.org Compatible solutes are small, highly soluble molecules that accumulate in the cytoplasm of cells under osmotic stress (e.g., drought, high salinity) to maintain cellular turgor and protect cellular structures without interfering with normal metabolic processes. nih.govnih.gov

The accumulation of these osmolytes lowers the osmotic potential of the cell, facilitating water retention and preventing dehydration. The polyhydroxy nature of this compound makes it an ideal candidate for this role, as it can interact with water molecules and stabilize proteins and membranes. While direct evidence specifically for this compound is still emerging, the established role of other cyclitols as osmolytes in a wide range of plants and microorganisms strongly suggests a similar function. frontiersin.orgnih.gov

Table 2: Research Findings on Cyclitols as Osmolytes

| Organism Type | Stress Condition | Observed Role of Cyclitols |

| Plants | Salinity, Drought | Accumulation to maintain osmotic balance and protect cellular components. frontiersin.org |

| Microorganisms | High Osmolarity | Synthesis and accumulation to prevent water loss and maintain cell integrity. |

Integration into Broader Cyclitol Metabolic Networks

The metabolism of this compound does not occur in isolation but is part of a larger, interconnected network of cyclitol metabolism. annualreviews.org This network involves the interconversion of various inositol isomers, their methylated derivatives (such as pinitol and ononitol), and other cyclitols. researchgate.net These interconversions are catalyzed by a variety of enzymes, including epimerases, methyltransferases, and oxidoreductases.

This metabolic flexibility allows organisms to synthesize a range of cyclitols with distinct functions. For instance, myo-inositol can be converted to D-pinitol, another important osmolyte, through a series of methylation and epimerization reactions. It is likely that this compound is also a node in this intricate network, potentially serving as a precursor for other functional cyclitols or being synthesized from them in response to specific physiological needs. The study of these metabolic grids is crucial for understanding the full scope of cyclitol function in plants and microbes. nih.gov

Chemical Transformations and Derivatization for Advanced Organic Synthesis

Utilization of Cyclohexanetetrols as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org Due to their inherent chirality and multiple functional groups, cyclitols, including cyclohexanetetrols, are recognized as potential chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. mdpi.com

For instance, trans-diols are noted as important building blocks that can be employed as chiral auxiliaries or ligands. mdpi.com The well-defined spatial arrangement of the hydroxyl groups on the cyclohexane (B81311) ring can effectively shield one face of a reactive site, directing an incoming reagent to the opposite face and thereby inducing stereoselectivity. wikipedia.org While the broader class of cyclohexanetetrols holds this potential, specific, widely adopted applications of 1,2,3,5-cyclohexanetetrol itself as a recoverable chiral auxiliary are not extensively documented in prominent literature. However, its role as a chiral building block, where its inherent stereochemistry is incorporated into the final product, is well-established. researchgate.netguidechem.com

Strategic Derivatization of Cyclohexanetetrols for Synthetic Intermediates

The strategic derivatization of the multiple hydroxyl groups of cyclohexanetetrols is a critical first step in their use as synthetic intermediates. These modifications are essential for controlling reactivity, improving solubility, and enabling selective transformations at specific positions on the cyclohexane ring.

A common and fundamental derivatization is acetylation, where hydroxyl groups are converted to acetate (B1210297) esters. This strategy is often employed to facilitate the isolation and purification of these highly polar compounds from aqueous reaction media, as the resulting acetates are more soluble in organic solvents. mdpi.comresearchgate.net For example, in the synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, the crude product was converted to its tetraacetate derivative using acetic anhydride (B1165640) and triethylamine (B128534) to enable purification by column chromatography. researchgate.net The protecting acetate groups can then be hydrolyzed under acidic or basic conditions to regenerate the tetrol. mdpi.com

Beyond simple protection for isolation, derivatization is used to differentiate the hydroxyl groups based on their reactivity and steric environment. This allows for the regioselective introduction of other functional groups, transforming the cyclitol into a versatile synthetic intermediate for more complex targets.

Building Blocks for the Synthesis of Aminocyclitols and Analogues

Cyclohexanetetrols and their derivatives are particularly important as building blocks for the synthesis of aminocyclitols. mdpi.com Aminocyclitols are polyhydroxylated cycloalkanes where one or more hydroxyl groups are replaced by an amino group. researchgate.net This class of compounds is of immense biological interest, as they form the core structure of numerous natural products, including the widely used aminoglycoside antibiotics. researchgate.nettandfonline.com The stereochemically defined scaffold of a cyclohexanetetrol provides a robust template for the introduction of amino functionalities with high stereocontrol, leading to the synthesis of novel aminocyclitol analogues with potential therapeutic applications. mdpi.com

A significant application of aminocyclitols derived from cyclitol precursors is in the development of glycosidase inhibitors. researchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a key therapeutic strategy for managing diseases such as diabetes and viral infections. acs.org Aminocyclitols can mimic the structure of natural carbohydrate substrates, allowing them to bind to the active site of glycosidase enzymes and block their activity. nih.gov

While direct synthesis from this compound is less common, more complex cyclitols like quercitols (cyclohexanepentols) are frequently used to synthesize aminocyclohexanetetrols with potent glycosidase inhibitory activity. These syntheses highlight the importance of the aminocyclohexanetetrol structure as a pharmacophore.

For example, naturally occurring (+)-proto-quercitol has been utilized as a chiral starting material for the efficient synthesis of diastereomerically pure 5-amino-1,2,3,4-cyclohexanetetrols. researchgate.netacs.org The synthesis involves regioselective protection of the hydroxyl groups, followed by functional group manipulation to introduce the amino group. One of the synthesized aminocyclitols, compound 11 (as referenced in the study), demonstrated significant α-glucosidase inhibition. researchgate.net Similarly, (-)-vibo-quercitol has been used to design and synthesize a 1-O-methyl derivative of 5-amino-5-deoxy-L-talo-quercitol, which was shown to be a moderate α-fucosidase inhibitor. nih.govopenalex.org

| Starting Material | Target Aminocyclitol Derivative | Enzyme Inhibited | Reported Activity | Reference |

|---|---|---|---|---|

| (+)-proto-Quercitol | 5-amino-1,2,3,4-cyclohexanetetrol (isomer 11) | α-glucosidase | IC50 = 12.5 μM (45 times more potent than acarbose) | researchgate.net |

| (-)-vibo-Quercitol | 1-O-methyl derivative of 5-amino-5-deoxy-L-talo-quercitol | α-fucosidase | Moderate inhibitor | nih.gov |

The synthetic utility of cyclohexanetetrol scaffolds extends to the preparation of cyclohexane derivatives containing multiple amino groups. These di- and triamino compounds are important ligands in coordination chemistry and are precursors to complex bioactive molecules. arkat-usa.orgwikipedia.org

A model reaction sequence for the synthesis of streptamine, an all-trans-2,6-diamino-1,3,4,5-cyclohexanetetrol, demonstrates a viable pathway from cyclitol precursors. cdnsciencepub.com The strategy involves the diamination of a nitrocyclitol acetate. Starting from trans,trans-2-nitro-1,3-cyclohexanediol diacetate, treatment with aqueous ammonia (B1221849) replaces both acetate groups with amino groups. The resulting nitrodiamine, though unstable, can be N-acetylated to form the stable trans,trans-1,3-diacetamido-2-nitrocyclohexane in good yield. cdnsciencepub.com This intermediate serves as a key building block for further transformations into di- and triamino cyclohexane derivatives. cdnsciencepub.com

Theoretical Chemistry and Computational Investigations of 1,2,3,5 Cyclohexanetetrol

Quantum Chemical Calculations for Molecular Structure and Conformation Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the most stable three-dimensional structures of molecules. For 1,2,3,5-cyclohexanetetrol, like other substituted cyclohexanes, the molecular structure is dominated by the conformational preferences of the six-membered ring.

The cyclohexane (B81311) ring is not planar and primarily adopts a low-energy "chair" conformation to minimize angle and torsional strain. byjus.comupenn.edu Other higher-energy conformations include the "boat" and "twist-boat". byjus.comlibretexts.org The stability of these conformations is significantly influenced by the spatial arrangement of substituents. In the chair form, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's perimeter). upenn.edu Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. teachthemechanism.comchemistrysteps.com

For a specific stereoisomer of this compound, such as (1α,2β,3α,5β)-cyclohexanetetrol, the molecule can exist as two interconverting chair conformers through a process known as ring-flipping. acs.org In this process, all axial bonds become equatorial, and all equatorial bonds become axial. The relative stability of the two chair conformations is determined by the balance of steric interactions involving the four hydroxyl groups. The conformer that places a greater number of or bulkier groups in the equatorial position is typically lower in energy and thus more stable. teachthemechanism.comchemistrysteps.com

Quantum chemical calculations are employed to quantify the energy difference between these conformers. By performing geometry optimization, methods like DFT can find the lowest energy structure for each conformation and calculate their relative energies. frontiersin.orgcuny.edu For example, a study on substituted cyclohexanes might compare the energies of chair and twist-boat forms to identify the global energy minimum. libretexts.org These calculations are crucial for predicting the dominant conformation in a given environment.

Table 1: Illustrative Conformational Analysis of (1α,2β,3α,5β)-Cyclohexanetetrol This table represents a theoretical analysis. Precise energy differences require specific DFT calculations.

| Conformer | Axial OH Groups | Equatorial OH Groups | Expected Relative Stability |

|---|---|---|---|

| A | OH at C1, C3 | OH at C2, C5 | Less Stable |

| B (flipped) | OH at C2, C5 | OH at C1, C3 | More Stable |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly

While quantum chemistry excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution, and to understand how they interact with each other over time. osti.govresearchgate.net For this compound, the four hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, making hydrogen bonding the dominant intermolecular force governing its behavior. pku.edu.cn

MD simulations can model a system containing many tetrol and solvent (e.g., water) molecules, tracking their movements and interactions. bohrium.com Analysis of the simulation trajectory provides detailed information about the structure and dynamics of these interactions. A key analytical tool is the Radial Distribution Function (RDF) , g(r), which describes the probability of finding an atom of type B at a distance r from an atom of type A. rsc.orgacademie-sciences.fr For instance, the RDF between the oxygen atoms of the tetrol's hydroxyl groups and the oxygen atoms of water can reveal the structure of the solvation shells and the average distances of hydrogen bonds. academie-sciences.frrsc.org

Furthermore, specific analysis of hydrogen bonds can be performed to determine their average number, lifetimes, and network patterns. bohrium.comrsc.org These strong, directional interactions can lead to the spontaneous organization of molecules into ordered supramolecular structures, a process known as self-assembly. osti.govresearchgate.net Studies on other polyhydroxylated compounds have shown that extensive intermolecular hydrogen bonding can result in the formation of higher-order structures like molecular tapes or helical motifs. nih.gov MD simulations can elucidate the atomistic details of how this compound molecules might associate and assemble in solution or in the solid state. rsc.orgresearchgate.net

Table 2: Typical Data Obtained from MD Simulation Analysis of a Polyol in Water This table is illustrative of the types of data generated from MD simulations.

| Analysis Type | Parameter | Typical Finding |

|---|---|---|

| Radial Distribution Function | Position of first peak in g(r) for Tetrol O-Water O | ~2.8 Å, indicating the typical H-bond distance. |

| Hydrogen Bond Count | Average H-bonds per tetrol molecule (to water) | A high number, indicating strong solvation. |

| Hydrogen Bond Lifetime | Average duration of a tetrol-water H-bond | Picoseconds, indicating dynamic interactions. |

| Cluster Analysis | Size distribution of tetrol aggregates | Can indicate the propensity for self-assembly at a given concentration. |

Computational Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data, as well as for elucidating complex reaction mechanisms.

Spectroscopic Properties: DFT calculations are widely used to predict NMR chemical shifts with remarkable accuracy. mdpi.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable DFT functional, allows for the calculation of nuclear shielding tensors, which can be converted into chemical shifts (δ). frontiersin.orgnih.gov This process is invaluable for structural elucidation. By comparing the computationally predicted NMR spectrum with experimental data, chemists can confirm the structure of a newly synthesized or isolated compound or assign the correct stereochemistry. frontiersin.orgmdpi.com For a molecule like this compound with multiple stereoisomers, DFT-predicted chemical shifts can be a decisive tool for identifying the specific isomer present. nih.govmdpi.com

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table demonstrates the common practice of comparing experimental data with calculated values for structure verification. The values are hypothetical.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 | 72.5 | 72.1 | -0.4 |

| C2 | 75.1 | 74.8 | -0.3 |

| C3 | 71.9 | 71.6 | -0.3 |

| C4 | 35.8 | 36.1 | +0.3 |

| C5 | 68.4 | 68.0 | -0.4 |

Reaction Mechanisms: Understanding how this compound participates in chemical reactions, particularly enzymatic ones, can be achieved using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. shu.ac.uk These methods are necessary because modeling a full enzyme-substrate system is too computationally expensive for pure QM methods. cuny.edupku.edu.cn

In a QM/MM simulation, the region where bond-breaking and bond-forming events occur (e.g., a hydroxyl group of the tetrol and the key amino acid residues in the enzyme's active site) is treated with a high-accuracy QM method. shu.ac.uk The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient MM force field. pku.edu.cn This approach allows researchers to map the potential energy surface of a reaction, identify transition states, and calculate activation energy barriers, thereby providing a detailed mechanistic pathway. shu.ac.uk For example, a QM/MM study could model the phosphorylation of one of the tetrol's hydroxyl groups by a kinase enzyme, revealing the precise roles of active site residues in catalysis.

Future Directions and Emerging Research Avenues for 1,2,3,5 Cyclohexanetetrol

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

The natural origin of 1,2,3,5-cyclohexanetetrol is suggested by its identification in plant extracts, yet the precise enzymatic pathways responsible for its formation are currently unknown. Future research must prioritize the comprehensive elucidation of these undiscovered biosynthetic routes. In plants and microorganisms, cyclitols typically originate from glucose-6-phosphate, with myo-inositol often serving as a key intermediate for the synthesis of other isomers. mdpi.com The biosynthesis of more complex cyclitols involves a suite of specialized enzymes, including synthases, phosphatases, isomerases, epimerases, and hydroxylases, that meticulously craft the final stereochemistry. nih.govnih.gov

A primary goal will be to identify the specific enzymes that catalyze the conversion of central metabolites into this compound. This will likely involve a multi-pronged approach combining genomics, transcriptomics, and metabolomics.

Key Research Objectives:

Genome Mining: Screening the genomes of plants and microorganisms known to produce cyclitols for genes encoding putative cyclitol-modifying enzymes.

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their substrate specificity and catalytic activity.

Pathway Reconstruction: Assembling the identified enzymes into a complete biosynthetic pathway, potentially enabling the development of microbial cell factories for the sustainable production of this compound and its isomers. nih.gov

Elucidating these pathways will not only provide fundamental insights into cyclitol metabolism but also furnish a toolbox of novel biocatalysts for synthetic chemistry applications.

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The this compound structure features four stereocenters, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). The development of synthetic methods that can efficiently and selectively produce each of these isomers in high purity is a significant challenge and a critical area for future research. Current synthetic strategies for cyclohexanetetrols often rely on methods such as the dihydroxylation of cyclohexadienes or the reduction of functionalized aromatic precursors, but these can lack the necessary stereocontrol and efficiency. semanticscholar.orgnih.gov

Future work should focus on pioneering advanced synthetic strategies that offer precise control over the stereochemical outcome.

| Synthetic Approach | Future Research Focus | Potential Advantages |

| Asymmetric Catalysis | Development of novel chiral catalysts (metal-based or organocatalysts) for stereoselective dihydroxylation, epoxidation, and ring-opening reactions of cyclohexene (B86901) derivatives. | High enantioselectivity, catalytic efficiency, potential for large-scale synthesis. |

| Chemoenzymatic Synthesis | Utilization of engineered enzymes (e.g., dioxygenases, lipases) for desymmetrization of meso-substrates or kinetic resolution of racemic mixtures to access enantiopure building blocks. mdpi.comresearchgate.net | High stereospecificity, mild reaction conditions, environmentally benign processes. |

| Substrate-Controlled Synthesis | Design of synthetic routes where existing stereocenters on a chiral starting material direct the stereochemistry of subsequent transformations. | Predictable stereochemical outcomes based on well-understood reaction mechanisms. |

| Flow Chemistry | Adaptation of stereoselective reactions to continuous flow systems. | Improved safety, scalability, and efficiency; precise control over reaction parameters. |

Success in this area will be paramount for generating sufficient quantities of each stereoisomer, enabling a thorough investigation of their distinct biological activities and structure-activity relationships.

Identification and Functional Characterization of Novel Biological Roles in Diverse Organisms

While specific biological functions of this compound are largely uncharacterized, the broader cyclitol class exhibits a wide array of important roles in nature. They are well-documented as osmoprotectants, accumulating in plants and microorganisms to mitigate cellular damage from environmental stresses like drought, salinity, and extreme temperatures. nih.govresearchgate.net Certain cyclitols, such as myo-inositol, are fundamental components of cell membranes and precursors to critical second messengers in signaling pathways. researchgate.net Furthermore, some cyclitols and their derivatives possess antioxidant properties, scavenging harmful reactive oxygen species. nih.gov

Recent studies have identified this compound in the chemical profiles of medicinal plants like Picralima nitida, Andrographis paniculata, and Catharanthus roseus, suggesting potential bioactivity. mdpi.comsemanticscholar.orgresearchgate.net Another isomer, trans,trans-cyclohexane-1,2,4,5-tetraol, has demonstrated antimicrobial properties. researchgate.net This context provides a fertile ground for future investigations into the specific biological roles of this compound.

Future Research Directions:

Bioactivity Screening: Systematic screening of the purified stereoisomers of this compound for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Functional Assays: Investigating its potential as an osmoprotectant in various cell-based stress models.

Metabolic Fate: Tracing the metabolic fate of this compound in different organisms to determine if it serves as a precursor to other bioactive molecules.

Mechanism of Action Studies: For any identified activities, detailed molecular studies are needed to elucidate the underlying mechanisms of action.

Discovering novel biological functions for this compound could open doors to new applications in agriculture (e.g., crop stress tolerance) and medicine.

Advancement of Analytical Techniques for Complex Mixture Analysis and Isomer Differentiation

A major impediment to cyclitol research is the analytical challenge of separating and unequivocally identifying the numerous, structurally similar isomers within complex biological or synthetic mixtures. As all stereoisomers of this compound share the same mass, conventional mass spectrometry (MS) alone is insufficient for their differentiation.

Current methods often involve Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization to increase volatility. semanticscholar.orgresearchgate.net While effective for detection, this approach can be cumbersome. High-Performance Liquid Chromatography (HPLC) is also used, but achieving baseline separation of all isomers is difficult. nih.gov The future of cyclitol analysis lies in the development and application of more sophisticated, multidimensional analytical techniques.

| Analytical Technique | Future Advancement and Application |

| Liquid Chromatography (LC) | Development of novel stationary phases for enhanced chiral recognition and separation of underivatized cyclitols. |

| Mass Spectrometry (MS) | Application of tandem MS (MS/MS) with advanced fragmentation techniques (e.g., UVPD) and ion mobility-mass spectrometry (IMS-MS) to separate isomers based on their 3D structure and generate unique fragmentation fingerprints. nih.govresearchgate.net |

| Hyphenated Techniques | Integration of LC with IMS-MS (LC-IMS-MS) to provide orthogonal separation based on retention time, ion mobility (shape), and mass-to-charge ratio, offering unparalleled resolving power for complex isomer mixtures. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Use of advanced NMR methods, including 2D NMR and chiral derivatizing or solvating agents, for the definitive structural and stereochemical elucidation of isolated isomers. acs.orgnih.gov |

These advanced analytical workflows will be essential for quality control in stereoselective synthesis, for accurately profiling cyclitols in biological extracts, and for linking specific isomers to their biological functions.

Computational Design and Rational Synthesis of Novel Cyclitol-Based Compounds for Targeted Applications

The rigid, polyhydroxylated cyclohexane (B81311) ring of this compound provides an excellent three-dimensional scaffold for the design of new bioactive molecules. The hydroxyl groups can be selectively functionalized to create libraries of derivatives with tailored properties for specific biological targets. This positions the cyclitol core as a "privileged scaffold" in drug discovery.

Future research will increasingly leverage computational tools to guide the design and synthesis of these novel compounds. Structure-based drug design (SBDD) and in silico screening are powerful approaches that can accelerate the discovery process. researchgate.netnih.gov

Prospective Workflow:

Scaffold Identification: Utilize the this compound framework as a starting point.

In Silico Library Generation: Computationally generate vast virtual libraries of derivatives by modifying the hydroxyl groups with a diverse range of chemical functionalities.

Virtual Screening and Docking: Screen these virtual libraries against the 3D structures of known biological targets (e.g., enzymes, protein receptors) to predict binding affinities and identify promising candidates. nih.gov

Structure-Activity Relationship (SAR) Analysis: Use computational models to predict how structural changes will affect biological activity, guiding the design of more potent and selective compounds. nih.gov

Rational Synthesis: Prioritize the most promising candidates from the in silico analysis for targeted chemical synthesis.

Biological Evaluation: Test the synthesized compounds in relevant bioassays to validate the computational predictions and feed the results back into the design cycle for further optimization.

This integrated computational and synthetic approach allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, maximizing the potential for discovering novel therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. How is 1,2,3,5-Cyclohexanetetrol identified and quantified in plant extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique. For example, in Catharanthus roseus and Kariyat ethanolic extracts, GC-MS analysis at retention time (RT) 12.663–22.275 minutes with spectral matching against the NIST database confirmed the compound’s presence . Quantification uses % peak area integration, calibrated against standards. Ensure column polarity matches the compound’s hydroxyl-rich structure to avoid peak tailing.

Q. What safety protocols are essential for handling this compound derivatives (e.g., 5-butyl analog)?

- Safety Measures :

- Acute Toxicity : Wear NIOSH-certified respirators and gloves (H302: oral toxicity; H315: skin irritation) .

- Ventilation : Use fume hoods to prevent inhalation (H335: respiratory irritation) .

- Spill Management : Avoid dust generation; collect spills with non-reactive tools and dispose in sealed containers .

Q. What synthetic routes are available for this compound derivatives?

- Synthesis Protocol : Acetylation and benzoylation are common. For example, refluxing the tetrol with acetic anhydride/sodium acetate yields tetraacetate derivatives (m.p. 84–118°C), confirmed by IR and NMR . Use spin-decoupling NMR (60–100 MHz) to resolve stereochemical ambiguities in diastereomers .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound diastereomers?

- Experimental Design : Compare diastereomers (e.g., m.p. 86°C vs. 193°C) in bioactivity assays. For instance, the meso-diastereomer (1α,2β,3α,5β) in Guiera senegalensis shows distinct anti-inflammatory activity, likely due to spatial hydroxyl group alignment . Use NOESY NMR to map intramolecular hydrogen bonding and correlate with activity .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. immunomodulatory effects)?

- Data Analysis :

- Source Variability : Compare extraction methods (e.g., ethanolic vs. aqueous extracts in Kariyat), as solvent polarity affects compound composition .

- Dose-Response Studies : Use in vitro models (e.g., RAW 264.7 macrophages) to establish dose thresholds for pro- vs. anti-inflammatory effects .

- Metabolite Interference : Co-eluting compounds like quinic acid analogs may synergize or antagonize activity; employ LC-MS/MS to isolate contributions .

Q. What strategies optimize the stability of this compound in long-term storage?

- Stability Testing :

- Temperature : Store at –20°C in amber vials to prevent hydroxyl group oxidation .

- Matrix Effects : Lyophilize plant extracts to reduce hydrolytic degradation; reconstitute in anhydrous DMSO for assays .

- Accelerated Aging : Use Q10 modeling (Arrhenius equation) to predict shelf life under varying humidity .

Q. What advanced techniques validate the purity of synthesized this compound derivatives?

- Analytical Workflow :

- HPLC-PDA : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate diastereomers .

- High-Resolution MS : Confirm molecular formulas (e.g., C14H20O5 for tetraacetate) with ≤2 ppm mass error .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tetrabenzoate, m.p. 189°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.